molecular formula C20H44O4S B3147624 1-Nonadecanol, methanesulfonate CAS No. 62732-72-3

1-Nonadecanol, methanesulfonate

Cat. No.: B3147624
CAS No.: 62732-72-3
M. Wt: 380.6 g/mol
InChI Key: SRJZIJVXURZWBP-UHFFFAOYSA-N
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Description

1-Nonadecanol, methanesulfonate, also known as nonadecyl methanesulfonate, is a chemical compound with the molecular formula C20H42O3S. It is a derivative of 1-nonadecanol, a long-chain fatty alcohol, and methanesulfonic acid. This compound is primarily used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nonadecanol, methanesulfonate is synthesized through the esterification of 1-nonadecanol with methanesulfonic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Nonadecanol, methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nonadecanol, methanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the study of lipid metabolism and as a model compound for studying long-chain fatty alcohols.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and lubricants

Mechanism of Action

The mechanism of action of 1-nonadecanol, methanesulfonate involves its ability to undergo esterification and substitution reactions. The methanesulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. This property makes it a valuable intermediate in organic synthesis. Additionally, the long hydrophobic chain of 1-nonadecanol contributes to its surfactant properties, making it useful in various industrial applications .

Comparison with Similar Compounds

    1-Octadecanol, methanesulfonate: Similar in structure but with one less carbon atom in the alkyl chain.

    1-Eicosanol, methanesulfonate: Similar in structure but with one more carbon atom in the alkyl chain.

    1-Nonadecanol: The parent alcohol without the methanesulfonate group

Uniqueness: 1-Nonadecanol, methanesulfonate is unique due to its specific chain length and the presence of the methanesulfonate group, which imparts distinct chemical properties. Its balance of hydrophobic and hydrophilic characteristics makes it particularly useful as a surfactant and in organic synthesis .

Properties

IUPAC Name

methanesulfonic acid;nonadecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20;1-5(2,3)4/h20H,2-19H2,1H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJZIJVXURZWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCO.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40805697
Record name Methanesulfonic acid--nonadecan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40805697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62732-72-3
Record name Methanesulfonic acid--nonadecan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40805697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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